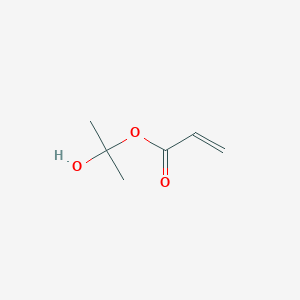
2-Hydroxypropan-2-yl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropan-2-yl prop-2-enoate: . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropan-2-yl prop-2-enoate typically involves the esterification of 2-Propenoic acid (acrylic acid) with 2-Hydroxypropan-2-ol (isopropanol). The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through a continuous esterification process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach enhances the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropan-2-yl prop-2-enoate undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-Propenoic acid and 2-Hydroxypropan-2-ol.
Polymerization: Poly(this compound).
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
2-Hydroxypropan-2-yl prop-2-enoate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Hydroxypropan-2-yl prop-2-enoate primarily involves its ability to undergo polymerization and form cross-linked networks. These networks can encapsulate drugs or other active agents, allowing for controlled release. The ester functional group also enables the compound to participate in various chemical reactions, making it a versatile building block in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl methacrylate: Another ester used in polymer synthesis, but with a different alcohol component.
Ethyl acrylate: Similar in structure but with an ethyl group instead of a hydroxyisopropyl group.
Butyl acrylate: Contains a butyl group, offering different physical properties and applications.
Uniqueness
2-Hydroxypropan-2-yl prop-2-enoate is unique due to its hydroxyisopropyl group, which imparts specific properties such as increased hydrophilicity and the ability to form hydrogen bonds. These characteristics make it particularly useful in applications requiring biocompatibility and controlled release .
Propriétés
Numéro CAS |
50977-29-2 |
|---|---|
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.14 g/mol |
Nom IUPAC |
2-hydroxypropan-2-yl prop-2-enoate |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8/h4,8H,1H2,2-3H3 |
Clé InChI |
OLPSPGUBQWMHJZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(O)OC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



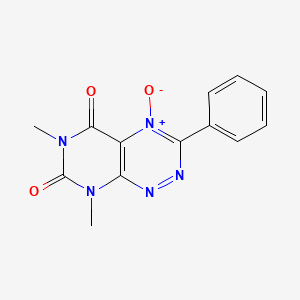
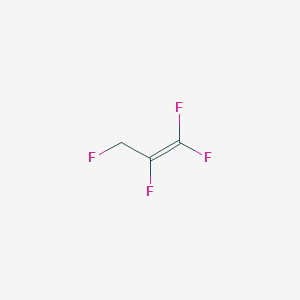
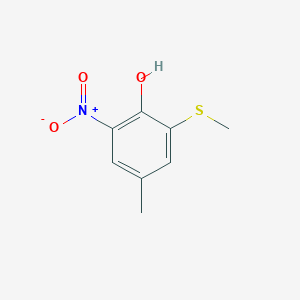

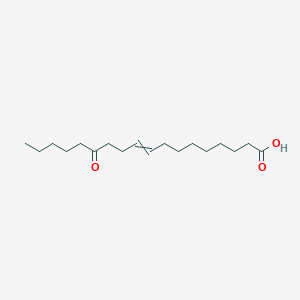
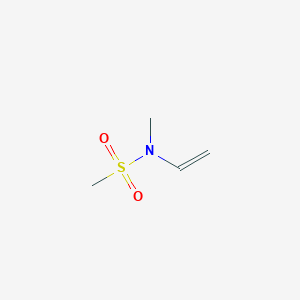
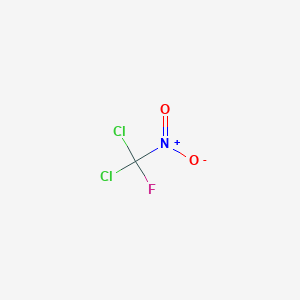
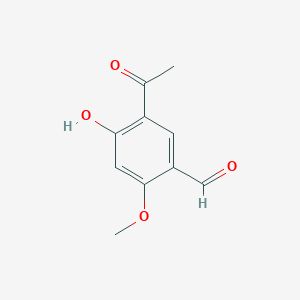
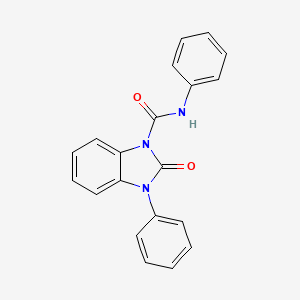



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)
